4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 5-methoxy group and a diethylaminoethylamine side chain. The azepane-1-sulfonyl moiety at the para position of the benzamide distinguishes it from simpler analogs . Its hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)18-19-31(27-28-24-20-22(35-3)12-15-25(24)36-27)26(32)21-10-13-23(14-11-21)37(33,34)30-16-8-6-7-9-17-30;/h10-15,20H,4-9,16-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBHGMCZMLYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 581.2 g/mol. The presence of an azepane ring, a sulfonyl group, and a methoxy-substituted benzothiazole moiety contributes to its structural complexity and potential therapeutic applications.
Preliminary studies indicate that compounds structurally similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Derivatives of benzothiazole have been shown to possess antimicrobial properties against a range of bacterial and fungal strains. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.
- Opioid Receptor Interaction : Similar compounds have demonstrated high affinity for delta opioid receptors, suggesting potential analgesic effects. They can act as full agonists, stimulating GTPγS binding and exhibiting antinociceptive activity .
Biological Activity Data
The following table summarizes key biological activities associated with related compounds:
Case Studies
- Antimicrobial Efficacy : A study on benzothiazole derivatives indicated that modifications in the sulfonamide group enhanced antimicrobial activity against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Analgesic Properties : Research involving structurally related compounds showed that they effectively reduced pain in animal models by acting on the delta opioid receptor pathway. This suggests that the compound could be further explored for pain management therapies .
- Anticancer Potential : Investigations into the anticancer properties revealed that certain benzamide derivatives induced apoptosis in various cancer cell lines, showing promise for development as anticancer agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related molecules:
*Inference based on hydrochloride salt and diethylaminoethyl group, which typically enhance solubility. †Estimated based on molecular formula.
Key Observations :
- The diethylaminoethyl side chain introduces a tertiary amine, which could improve solubility in acidic environments (e.g., gastric fluid) relative to the hydroxylpiperidine in Compound 6 .
- Unlike N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide , the target’s benzo[d]thiazole core with a methoxy substituent may reduce electrophilicity, altering reactivity or metabolic stability.
Enzyme Inhibition Potential
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via its amide anion .
- The diethylaminoethyl group in the target compound may enhance interaction with cationic binding pockets in enzymes, a feature absent in simpler thiazol-2-yl acetamides .
Antimicrobial Activity
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves:
- Sulfonylation : Reacting a benzamide precursor with azepane-1-sulfonyl chloride under anhydrous conditions, typically using dimethylformamide (DMF) as a solvent and a base like triethylamine to neutralize HCl byproducts .
- Amide coupling : Introducing the 5-methoxybenzo[d]thiazol-2-yl and diethylaminoethyl groups via nucleophilic substitution or carbodiimide-mediated coupling. Reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiazole and amine groups .
- Purification : Chromatography (silica gel, chloroform:methanol gradients) or recrystallization (methanol/ethanol) ensures >95% purity .
Q. How is the compound’s structure and purity confirmed?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azepane sulfonyl protons at δ 3.1–3.5 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 590.2) .
- HPLC : Monitors purity (>98% by reverse-phase C18 columns) .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation and amide coupling efficiency. Ethanol/water mixtures are used for recrystallization .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in amide bond formation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Parameter optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Reduces hydrolysis |
| Reaction time | 12–18 hours (amide coupling) | Prevents over-alkylation |
| Stoichiometry | 1.2:1 (sulfonyl chloride:amine) | Minimizes unreacted intermediates |
- Side-product mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl during sulfonylation .
Q. How can contradictory biological activity data be resolved?
- Case study : Discrepancies in enzyme inhibition (e.g., PFOR vs. kinase targets) may arise from assay conditions.
- Methodological adjustments :
- Standardize buffer pH (7.4 vs. 6.8) to mimic physiological vs. acidic microenvironments .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Computational modeling : Molecular docking (AutoDock Vina) identifies preferential binding to sulfonamide pockets vs. thiazole motifs .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Functional group modifications :
- Replace the 5-methoxy group on the benzothiazole with halogens (e.g., Cl, F) to assess steric/electronic effects on target affinity .
- Substitute the diethylaminoethyl group with morpholine or piperazine to alter solubility and membrane permeability .
- Biological assays : Compare IC₅₀ values across modified analogs in enzyme inhibition (e.g., PFOR) and cytotoxicity screens (e.g., MTT assay) .
Methodological Guidance
Q. How to handle air/moisture-sensitive functional groups during synthesis?
- Best practices :
- Conduct reactions under inert gas (Ar) using Schlenk lines or gloveboxes.
- Pre-dry solvents (e.g., DMF over molecular sieves) and reagents (sulfonyl chlorides stored under N₂) .
Q. What computational tools predict metabolic stability or toxicity?
- In silico platforms :
- ADMET Prediction : SwissADME for CYP450 metabolism and hepatotoxicity .
- DEREK : Flags structural alerts (e.g., thiazole-related mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
